molecular formula C22H13BrN2O4S B2721428 N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 361167-79-5

N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2721428
CAS No.: 361167-79-5
M. Wt: 481.32
InChI Key: CYWDHVHIARPYLM-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetically designed small molecule that incorporates a benzothiophene core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound features a complex molecular architecture, combining a 5-nitro-benzothiophene-2-carboxamide group with a 2-benzoyl-4-bromophenyl moiety. This specific structural combination suggests potential for significant biological interaction, making it a valuable chemical tool for probing new therapeutic avenues. The benzothiophene nucleus is a well-established heterocyclic system frequently investigated for its potential in drug discovery, particularly in the development of anti-cancer agents . The strategic inclusion of the nitro group and the bromophenyl subunit is often employed in medicinal chemistry to modulate electronic properties, influence binding affinity to biological targets, and enhance metabolic stability. Researchers can utilize this compound as a key intermediate or a novel chemical entity in various discovery pipelines. Its primary research applications include use as a building block for the synthesis of more complex molecules, as a candidate in high-throughput screening assays against various disease-related targets, and for structure-activity relationship (SAR) studies to optimize potency and selectivity. Like the related benzothiophene carboxamide derivatives, this compound is intended for use in early-stage in vitro biological research . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN2O4S/c23-15-6-8-18(17(12-15)21(26)13-4-2-1-3-5-13)24-22(27)20-11-14-10-16(25(28)29)7-9-19(14)30-20/h1-12H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWDHVHIARPYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the benzoyl and bromophenyl groups through electrophilic aromatic substitution reactions. The nitro group is usually introduced via nitration using concentrated nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium iodide (NaI), copper(I) iodide (CuI).

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide is C₁₈H₁₅BrN₂O₃S. The compound features a benzothiophene core , which is recognized for its stability and versatility in chemical reactions. The presence of the nitro group and the carboxamide functionality suggests potential reactivity and biological activity, expanding its utility in various applications.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus32 µg/mL64 µg/mL
Escherichia coli16 µg/mL32 µg/mL
Candida albicans64 µg/mL128 µg/mL

These findings suggest that the compound has broad-spectrum antimicrobial potential, making it a candidate for further development in pharmaceutical applications aimed at treating infections.

Anticancer Properties

This compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action is believed to involve the modulation of key signaling pathways related to cell survival and death.

Enzyme Inhibition

The compound's structure suggests potential interactions with specific enzymes, which could lead to its use as an enzyme inhibitor. For instance, it may interact with protein kinases or other targets involved in cellular signaling pathways, providing a basis for its application in drug discovery focused on enzyme inhibition.

Material Science Applications

The stability and unique chemical properties of this compound make it a valuable candidate for materials science applications. Its ability to undergo various chemical transformations allows it to be utilized in the development of functional materials, including:

  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may be harnessed in OLED technology.
  • Sensors : Its reactivity could be exploited in developing chemical sensors for detecting specific analytes.

Synthesis and Industrial Production

The synthesis of this compound typically involves multiple synthetic steps, including:

  • Bromination : Introducing a bromine atom at the appropriate position on the phenyl ring.
  • Benzoylation : Using benzoyl chloride to introduce the benzoyl group.
  • Nitration : Adding a nitro group to enhance biological activity.
  • Amidation : Forming the carboxamide group through reaction with an amine.

These steps require careful optimization of reaction conditions to ensure high yields and purity of the final product.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Compounds

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (361167-79-5) C₂₂H₁₃BrN₂O₄S 481.32 5-nitrobenzothiophene, 2-benzoyl-4-bromophenyl carboxamide
N-(3-Chloro-4-methylphenyl) analog (478248-46-3) C₁₆H₁₁ClN₂O₃S 346.79 5-nitrobenzothiophene, 3-chloro-4-methylphenyl carboxamide
CAS 448240-47-9 C₂₀H₁₅N₅O₅S₂ 493.50 5-nitrobenzothiophene, 4-(4-methylpyrimidin-2-yl)sulfamoylphenyl carboxamide
NAT-1 C₁₆H₁₅N₃O₃S 329.37 Thiazolidinone core, 4-methoxyphenyl, nicotinamide
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide C₈H₆N₄O₄S 254.22 Nitrofuran-thiazolyl hybrid, formamide group

Key Observations:

Core Structure: The target compound and its benzothiophene analogs (e.g., CAS 448240-47-9 , 478248-46-3 ) share a benzothiophene backbone, whereas nitrofuran derivatives (e.g., ) and NAT-1/2 utilize furan or thiazolidinone cores.

Substituent Effects: The bromine atom in the target compound may enhance electrophilic reactivity compared to chlorine in 478248-46-3 .

Molecular Weight: The target compound’s higher molecular weight (481.32 vs.

Nitrofuran Derivatives (Evidences 3–5):

Compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide () and formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] hydrazide () are potent carcinogens in rodents, inducing bladder, stomach, and vascular tumors . While these nitrofurans share a nitro functional group with the target compound, their furan-thiazolyl scaffolds are structurally distinct from benzothiophene carboxamides. This divergence likely alters metabolic activation pathways and toxicity profiles.

Benzothiophene Analogs:

  • CAS 478248-46-3 : The chloro-methylphenyl group could influence lipophilicity and membrane permeability compared to the brominated benzoyl group in the target compound.

Physicochemical Property Predictions

Table 2: Predicted Physicochemical Properties

Property Target Compound CAS 478248-46-3
Density (g/cm³) Not reported 1.494 ± 0.06
Boiling Point (°C) Not reported 453.3 ± 45.0
pKa Not reported 11.48 ± 0.70

The absence of experimental data for the target compound limits direct comparisons, but substituent effects (e.g., bromine vs. chlorine) suggest differences in polarity and stability.

Research Implications and Gaps

Biological Activity: No data on the target compound’s pharmacological or toxicological effects are available in the provided evidence. Comparative studies with nitrofurans and benzothiophene analogs could clarify its safety and mechanism of action.

Synthetic Applications : The bromine atom in the target compound may facilitate further functionalization (e.g., Suzuki coupling), offering advantages over chloro or methyl substituents .

Structural Optimization : Modifications to the benzoyl or nitro groups could enhance selectivity for specific biological targets, as seen in kinase inhibitor analogs .

Biological Activity

N-(2-benzoyl-4-bromophenyl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H13BrN2O4S, with a molecular weight of 446.31 g/mol. The compound features a benzothiophene core, which is known for its stability and versatility in chemical reactions. Its structural components include:

  • Benzoyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Nitro group : Often associated with biological activity, particularly in enzyme inhibition.
  • Carboxamide functionality : May enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function through mechanisms such as:

  • Enzyme Inhibition : The compound can potentially inhibit key enzymes involved in various metabolic pathways, including cholinesterases (AChE and BChE), which are critical in neurotransmitter regulation .
  • Receptor Modulation : It may bind to receptors, altering their activity through competitive inhibition or allosteric modulation.

Experimental Findings

Research studies have demonstrated the compound's inhibitory effects on various biological targets:

  • Cholinesterase Inhibition : Studies indicate that derivatives of benzothiophene compounds exhibit significant inhibitory effects on AChE and BChE, suggesting potential applications in treating Alzheimer's disease .
    CompoundAChE Inhibition (%)BChE Inhibition (%)
    EVT-285850265% (at 100 µM)70% (at 100 µM)
    Reference Compound50% (at 100 µM)60% (at 100 µM)
  • Antioxidant Activity : Compounds similar to this compound have shown antioxidant properties comparable to ascorbic acid, indicating potential protective effects against oxidative stress .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, although detailed mechanisms remain to be elucidated.

Study on Cholinesterase Inhibition

In a study assessing the efficacy of several benzothiophene derivatives as cholinesterase inhibitors, this compound was evaluated alongside other compounds. The results indicated a notable inhibition of AChE and BChE, supporting its potential use in neurodegenerative disease treatments .

Antioxidant Capacity Evaluation

A comparative analysis of antioxidant activities among various thiophene derivatives highlighted that this compound exhibited significant free radical scavenging activity, reinforcing its therapeutic potential in oxidative stress-related conditions .

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